

N-Oxalylglycine as an Isostere of α -Ketoglutaric Acid: A Technical Guide

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Compound of Interest

Compound Name: *N*-Oxalylglycine

Cat. No.: B166546

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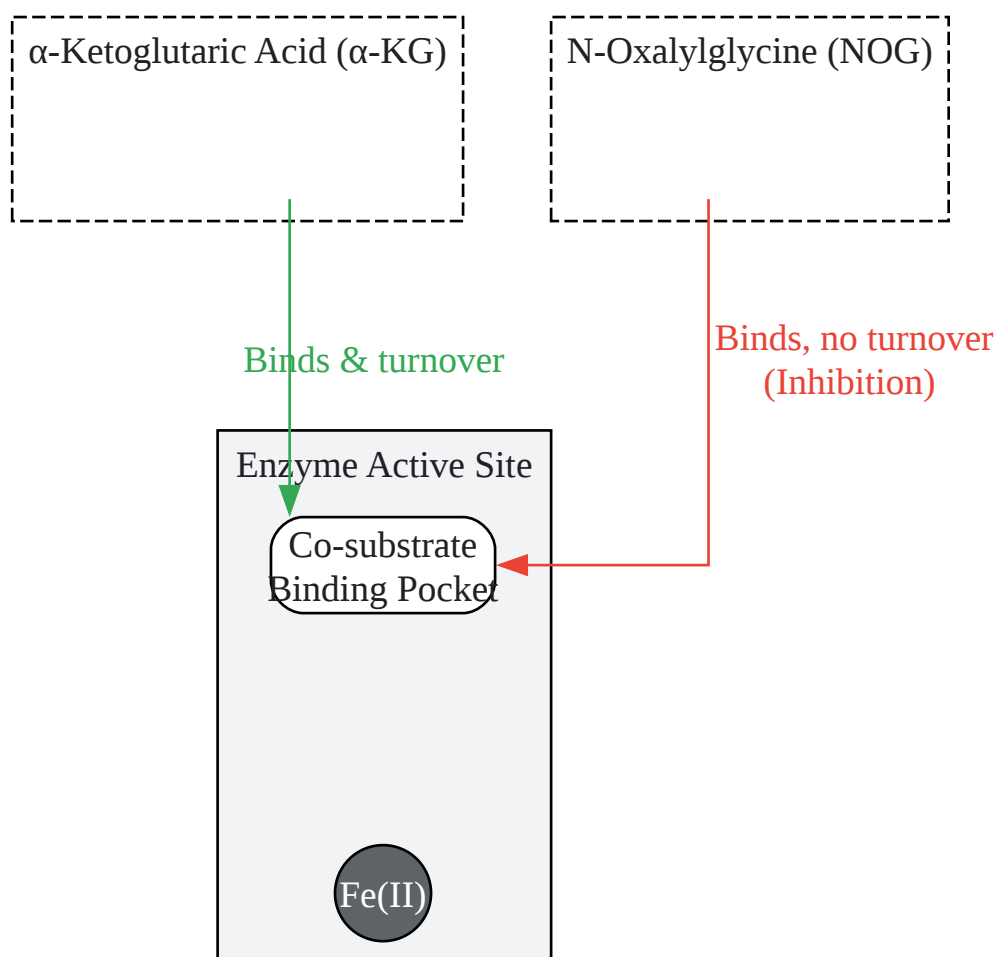
For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent, cell-permeable molecule widely utilized in biological research as a structural and functional mimic, or isostere, of α -Ketoglutaric acid (α -KG, also known as 2-oxoglutarate). Its ability to act as a competitive inhibitor for a broad class of enzymes known as α -KG-dependent dioxygenases has made it an invaluable tool for interrogating cellular processes ranging from hypoxia sensing to epigenetic regulation. This guide provides an in-depth examination of the mechanisms, quantitative parameters, and experimental considerations of NOG's function.

The Principle of Isosterism: Structural Mimicry

The inhibitory action of **N-Oxalylglycine** is rooted in its profound structural similarity to the endogenous enzyme co-substrate, α -Ketoglutaric acid. Both molecules possess two carboxylate groups and a carbonyl moiety, which are critical for coordinating with the Fe(II) ion and binding to the active site of α -KG-dependent dioxygenases.

However, a key structural divergence defines NOG's function as an inhibitor: the replacement of the C-3 methylene group (-CH₂-) in α -KG with an amide group (-NH-). This substitution prevents the oxidative decarboxylation that is central to the catalytic cycle of the dioxygenase enzymes.^[1] While NOG can effectively occupy the α -KG binding site, it cannot be turned over, thus acting as a competitive antagonist.^{[1][2]}



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Figure 1: Isosteric relationship and binding competition.

Quantitative Analysis of Inhibition

N-Oxalylglycine is a broad-spectrum inhibitor, affecting numerous α -KG-dependent dioxygenases, albeit with varying potencies. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key metrics used to quantify its efficacy against different enzymes.

The tables below summarize reported IC₅₀ and K_i values for NOG against several major classes of these enzymes. It is important to note that IC₅₀ values can vary depending on the substrate concentration used in the assay.[3] The K_i value, representing the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of binding affinity.[3]

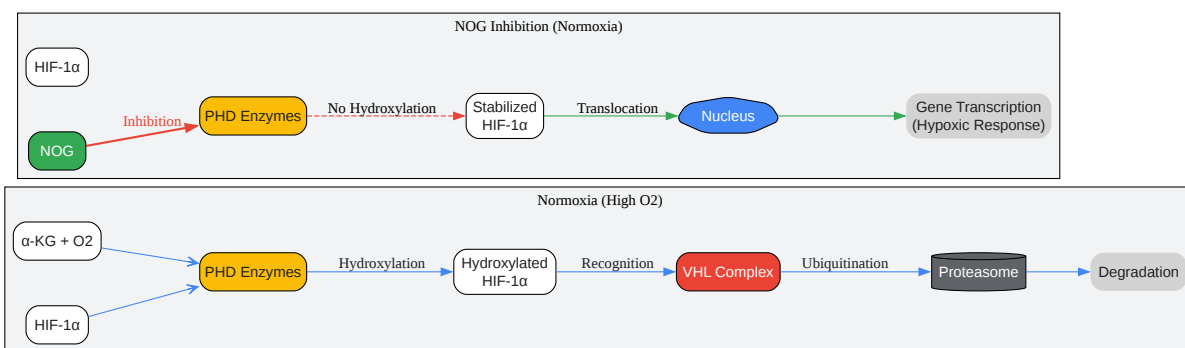
Enzyme Target Family	Specific Enzyme	IC50 (μM)	Source
Prolyl Hydroxylases (PHDs)	PHD1	2.1	[4] [5]
	PHD2	5.6	
Prolyl 4-hydroxylase (microsomal)	23	[1] [6]	
Histone Demethylases (JMJD)	JMJD2A	250	[4] [5]
	JMJD2C	500	
	JMJD2E	24	

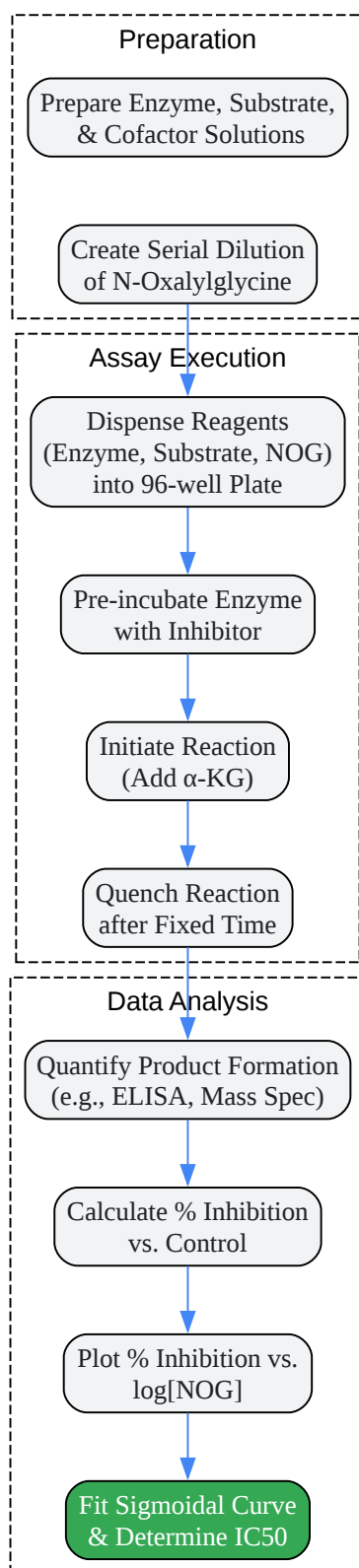
Enzyme Target	Ki (μM)	Conditions	Source
Prolyl 4-hydroxylase	1.9 - 7.8	Competitive with α-KG	[1] [6]
Taurine/α-KG dioxygenase (TauD)	~290	Competitive with α-KG	[7]

Impact on Cellular Signaling: The HIF-1α Pathway

One of the most extensively studied consequences of NOG administration is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen levels (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize α-KG and O₂ to hydroxylate specific proline residues on HIF-1α.[\[8\]](#)[\[9\]](#) This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[\[9\]](#)[\[10\]](#)

By competitively inhibiting PHD enzymes, NOG prevents this hydroxylation. Consequently, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of hypoxia-responsive genes, even in the presence of oxygen.[\[9\]](#)[\[11\]](#)





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